2-Methoxy-L-Phenylalanine
Overview
Description
2-Methoxy-L-Phenylalanine is an amino acid derivative characterized by the presence of a methoxy group attached to the phenyl ring of L-phenylalanine
Mechanism of Action
Target of Action
2-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . Phenylalanine is known to be metabolized by enzymes such as phenylalanine ammonia-lyase (PAL) and aromatic L-amino acid decarboxylase (AADC) . Therefore, it’s plausible that this compound might interact with similar enzymes or targets in the body.
Mode of Action
For instance, phenylalanine is converted into cinnamic acid through a deamination process
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in several biochemical pathways. It is first converted to cinnamic acid by deamination, followed by hydroxylation and frequent methylation to generate coumaric acid and other acids with a phenylpropane (C6-C3) unit .
Result of Action
For instance, phenylalanine is known to play a role in protein synthesis and the production of other important molecules in the body
Biochemical Analysis
Biochemical Properties
2-Methoxy-L-Phenylalanine, like its parent compound L-Phenylalanine, is expected to participate in various biochemical reactions. It may interact with enzymes, proteins, and other biomolecules, although specific interactions have not been extensively documented . The nature of these interactions would depend on the specific molecular structure of this compound, particularly the methoxy group attached to the phenyl ring .
Cellular Effects
Given its structural similarity to L-Phenylalanine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of L-Phenylalanine, given their structural similarity . These could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-L-Phenylalanine can be achieved through several methods. One common approach involves the use of phenylalanine ammonia lyases (PALs) for the amination of substituted cinnamic acids. This method is cost-efficient and allows for high enantioselectivity and chemoselectivity . Another method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent to synthesize amide derivatives of phenylalanine .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes with immobilized enzymes to enhance scalability and reusability of the catalyst. This method allows for shorter reaction times and excellent conversions .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-L-Phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
L-Phenylalanine: The parent compound without the methoxy group.
4-Amino-L-Phenylalanine: A derivative with an amino group attached to the phenyl ring.
L-Phenylalanine Methyl Ester: An esterified form of phenylalanine.
Uniqueness: 2-Methoxy-L-Phenylalanine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific enzymes and receptors .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444688 | |
Record name | 2-Methoxy-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193546-31-5 | |
Record name | 2-Methoxy-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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